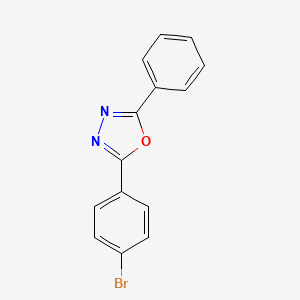

2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLVYZSUMYQALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175850 | |

| Record name | 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21510-43-0 | |

| Record name | 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21510-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021510430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21510-43-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-BROMOPHENYL)-5-PHENYL-1,3,4-OXADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N85J74U6RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile biological activities and useful photophysical properties associated with the 1,3,4-oxadiazole scaffold.[1][2][3][4] This document details a common synthetic route, outlines the necessary experimental protocols, and presents the characterization data in a clear and accessible format.

Synthesis

The synthesis of this compound is typically achieved through the cyclodehydration of a 1,2-diacylhydrazine intermediate. This intermediate is formed by the reaction of a benzoyl derivative with a 4-bromobenzohydrazide, or vice-versa. A widely used and effective method involves the reaction of a carboxylic acid and a hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).[5][6]

The overall reaction can be depicted as follows:

Route 1: From 4-Bromobenzohydrazide and Benzoic Acid

Step 1: Formation of the diacylhydrazine intermediate 4-Bromobenzohydrazide reacts with benzoic acid.

Step 2: Cyclodehydration The resulting N'-benzoyl-4-bromobenzohydrazide undergoes intramolecular cyclization with the elimination of a water molecule, facilitated by a dehydrating agent like POCl₃, to yield the final product.

Alternatively, the reaction can be performed starting from benzohydrazide and 4-bromobenzoic acid.

Experimental Protocol

This protocol describes the synthesis of this compound from 4-bromobenzohydrazide and benzoic acid.

Materials:

-

4-Bromobenzohydrazide

-

Benzoic acid

-

Phosphorus oxychloride (POCl₃)

-

Methanol or Ethanol (for recrystallization)

-

Crushed ice

-

Sodium bicarbonate solution (NaHCO₃)

Procedure:

-

In a round-bottom flask, a mixture of 4-bromobenzohydrazide (1 equivalent) and benzoic acid (1 equivalent) is prepared.

-

Phosphorus oxychloride (POCl₃) is added cautiously to the mixture, serving as both the solvent and the dehydrating agent.[5][6]

-

The reaction mixture is refluxed for a specified period, typically several hours, while monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with constant stirring.

-

The resulting precipitate is collected by filtration.

-

The crude product is washed with water and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid.

-

The solid is then washed again with cold water until the washings are neutral.

-

The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure product as a solid.[6]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques and physical property measurements.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉BrN₂O | [7] |

| Molecular Weight | 301.14 g/mol | [7] |

| Appearance | Light-brown to off-white solid/powder | [8][9] |

| Melting Point | 155-157 °C / 167-172 °C / 169-173 °C | [8][9][10] |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the characteristic functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3267 | Aromatic C-H stretching |

| 1560 | C=N stretching of the oxadiazole ring |

| 1467 | Aromatic C=C stretching |

| 1018 | C-O-C stretching of the oxadiazole ring |

| 664 | C-Br stretching |

| [Data sourced from[8]] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure.

¹H NMR (CDCl₃): The proton NMR spectrum would be expected to show signals in the aromatic region corresponding to the protons of the phenyl and bromophenyl rings.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. A signal for this compound has been reported.[11]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The NIST WebBook contains mass spectral data for this compound.[7]

Characterization Workflow Diagram

Caption: Logical flow for the characterization of the synthesized compound.

Conclusion

This technical guide has outlined a reliable and commonly employed method for the synthesis of this compound. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. The straightforward synthesis and the intriguing properties of the 1,3,4-oxadiazole core make this compound and its derivatives promising candidates for further investigation and application development.

References

- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. isca.me [isca.me]

- 5. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 21510-43-0 | TCI AMERICA [tcichemicals.com]

- 10. jk-sci.com [jk-sci.com]

- 11. spectrabase.com [spectrabase.com]

Spectroscopic Analysis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols and visual workflows to aid in the structural elucidation and characterization of this molecule.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below. This data is crucial for confirming the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.50 - 7.65 | m | 3H | H-3', H-4', H-5' (phenyl ring) |

| 7.75 | d | 2H | H-3'', H-5'' (bromophenyl ring) |

| 8.00 | d | 2H | H-2'', H-6'' (bromophenyl ring) |

| 8.15 | d | 2H | H-2', H-6' (phenyl ring) |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 124.0 | C-1' (phenyl ring) |

| 126.5 | C-2', C-6' (phenyl ring) |

| 127.1 | C-1'' (bromophenyl ring) |

| 128.8 | C-2'', C-6'' (bromophenyl ring) |

| 129.4 | C-3', C-5' (phenyl ring) |

| 131.9 | C-4' (phenyl ring) |

| 132.5 | C-3'', C-5'' (bromophenyl ring) |

| 164.0 | C-5 (oxadiazole ring) |

| 164.5 | C-2 (oxadiazole ring) |

Note: The signals for the carbon atoms of the oxadiazole ring (C-2 and C-5) typically appear in the downfield region of the spectrum, often around 160-165 ppm.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretching |

| ~1610 | Strong | C=N stretching (oxadiazole ring) |

| ~1550 | Strong | Aromatic C=C stretching |

| ~1480 | Medium | Aromatic C=C stretching |

| ~1070 | Strong | C-O-C stretching (oxadiazole ring) |

| ~1010 | Medium | In-plane C-H bending |

| ~830 | Strong | p-disubstituted benzene C-H out-of-plane bending |

| ~750 | Strong | Monosubstituted benzene C-H out-of-plane bending |

| ~690 | Strong | Monosubstituted benzene C-H out-of-plane bending |

Sample preparation: KBr pellet or as a thin film.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 300/302 | 100/98 | [M]⁺˙ (Molecular ion peak, showing isotopic pattern for Br) |

| 183 | High | [C₇H₅N₂O]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV. The molecular formula of the compound is C₁₄H₉BrN₂O, with an exact mass of approximately 299.99 g/mol .[4]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis are provided below.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 25 °C.

-

Use a standard pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

The number of scans can range from 8 to 16 for sufficient signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - Mass Spectrometry):

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or after dissolution in a volatile solvent.

-

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Use a mass analyzer such as a quadrupole or time-of-flight (TOF) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak ([M]⁺˙) and analyze the major fragment ions to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the structural features of the target molecule.

References

- 1. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

Crystal Structure of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the crystallographic structure, synthesis, and potential biological significance of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. The 1,3,4-oxadiazole core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] This document details the experimental protocols for the synthesis and characterization of this class of compounds and presents crystallographic data from a closely related analogue to infer the structural characteristics of the title compound. Furthermore, we explore a potential drug development workflow and a hypothetical signaling pathway, providing a framework for future research and development.

Introduction

Heterocyclic compounds containing the 1,3,4-oxadiazole moiety are of significant interest due to their diverse pharmacological activities.[2][4][6] The unique electronic and structural features of the oxadiazole ring contribute to its ability to participate in various biological interactions. The title compound, this compound, combines this privileged heterocycle with two distinct aryl substituents, offering a platform for further functionalization and optimization of its biological profile. Understanding the precise three-dimensional arrangement of atoms within this molecule through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design. While a specific crystal structure for the title compound is not publicly available, this guide utilizes data from a structurally similar compound, 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole, to provide insights into the expected molecular geometry and crystal packing.[7]

Crystallographic Analysis

The crystal structure of a compound provides definitive information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. The following data, obtained from a related 1,3,4-oxadiazole derivative, serves as a representative example.

Crystal Data and Structure Refinement

The crystallographic data for a representative 2-(4-bromophenyl)-1,3,4-oxadiazole derivative is summarized in the table below.[7]

| Parameter | Value |

| Empirical Formula | C₁₈H₁₉BrN₂O |

| Formula Weight | 359.26 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 13.2571 (5) Å |

| b | 6.4753 (3) Å |

| c | 19.6761 (7) Å |

| α | 90° |

| β | 114.924 (2)° |

| γ | 90° |

| Volume | 1531.76 (11) ų |

| Z | 4 |

| Density (calculated) | 1.558 Mg/m³ |

| Absorption Coefficient | 2.69 mm⁻¹ |

| F(000) | 736 |

| Data Collection | |

| Diffractometer | Bruker APEXII CCD |

| Reflections Collected | 39946 |

| Independent Reflections | 4678 [R(int) = 0.033] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| R-factor [I > 2sigma(I)] | R1 = 0.031 |

| wR-factor (all data) | wR2 = 0.069 |

| Goodness-of-fit on F² | 1.06 |

Data from a related structure: 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole.[7]

In the crystal structure of the analogue, the benzene ring is inclined to the oxadiazole ring by a dihedral angle of 10.44 (8)°.[7] The molecules are linked by C—H···π interactions, forming chains that are further connected by π–π stacking interactions.[7]

Experimental Protocols

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.[8] This can be achieved using various dehydrating agents such as phosphorus oxychloride.[8]

General Procedure:

-

Formation of 1,2-Diacylhydrazine: A mixture of a carboxylic acid and an acylhydrazide is treated with a dehydrating agent like phosphorus oxychloride.

-

Cyclization: The resulting 1,2-diacylhydrazine undergoes intramolecular cyclization upon heating to form the 1,3,4-oxadiazole ring.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/chloroform.[7][9]

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound.

Procedure:

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol/chloroform) to form a nearly saturated solution.[7][9]

-

Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

-

Monitor the solution over several days for the formation of well-defined single crystals.

X-ray Data Collection and Structure Determination

-

A suitable single crystal is mounted on a goniometer.

-

X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation).[7]

-

The collected data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures.[10]

Visualization of Workflows and Pathways

Drug Development Workflow

The following diagram illustrates a typical workflow for the development of a new drug candidate based on the 1,3,4-oxadiazole scaffold.

Caption: A generalized workflow for pharmaceutical drug development.

Hypothetical Anti-inflammatory Signaling Pathway

Derivatives of 1,3,4-oxadiazole have shown anti-inflammatory activity.[1][2] The diagram below depicts a hypothetical signaling pathway through which a 1,3,4-oxadiazole derivative might exert its anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade.

Caption: Hypothetical inhibition of the COX pathway by a 1,3,4-oxadiazole derivative.

Conclusion

This technical guide has provided a detailed overview of the structural characteristics, synthesis, and potential therapeutic applications of this compound. By leveraging crystallographic data from a closely related analogue, we have inferred the likely molecular geometry and packing of the title compound. The outlined experimental protocols offer a practical framework for its synthesis and characterization. The visualized drug development workflow and hypothetical signaling pathway underscore the potential of this compound class in medicinal chemistry. Further research, including the determination of the specific crystal structure of the title compound and comprehensive biological evaluation, is warranted to fully elucidate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. ajrconline.org [ajrconline.org]

- 4. ijpsm.com [ijpsm.com]

- 5. isca.me [isca.me]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zora.uzh.ch [zora.uzh.ch]

- 10. researchgate.net [researchgate.net]

physical and chemical properties of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

An In-Depth Technical Guide to 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Introduction

This compound is a heterocyclic aromatic organic compound featuring a central 1,3,4-oxadiazole ring substituted with a phenyl group and a 4-bromophenyl group at positions 5 and 2, respectively. This molecule has garnered significant interest from the scientific community due to its versatile chemical nature and its role as a crucial structural motif, or scaffold, in the development of novel compounds for medicinal chemistry and materials science.[1] The oxadiazole core is known for its chemical and thermal stability, and its electron-deficient nature influences the electronic properties of the molecule. The presence of the bromophenyl group provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in synthetic chemistry.[2] This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols and its applications.

Physical and Chemical Properties

This compound is typically a white crystalline solid at room temperature.[1][3] It is sparingly soluble in water but shows better solubility in common organic solvents. Aryl substituents on the 1,3,4-oxadiazole ring significantly increase its melting and boiling points compared to alkyl derivatives.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Appearance | White to Almost white powder/needles/crystal | [1][3] |

| Physical State (20°C) | Solid | [3] |

| Melting Point | 167-173 °C | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

Table 2: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 21510-43-0 | [1] |

| Molecular Formula | C₁₄H₉BrN₂O | [1] |

| Molecular Weight | 301.14 g/mol | [1] |

| Exact Mass | 299.989826 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| InChI | InChI=1S/C14H9BrN2O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h1-9H | [4] |

| InChIKey | CNLVYZSUMYQALH-UHFFFAOYSA-N | [4] |

| SMILES | C1(=NN=C(O1)C1=CC=CC=C1)C1=CC=C(Br)C=C1 | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. While full spectra are typically found in dedicated databases or original research articles, the characteristic data are summarized below.

Table 3: Summary of Spectroscopic Data

| Technique | Description | Reference |

| ¹³C NMR | Spectra have been computed and are available for viewing in spectral databases. | [4] |

| ¹H NMR | The structure can be confirmed by ¹H NMR spectroscopy. | [3] |

| Mass Spectrometry (MS) | GC-MS data is available, confirming the molecular weight. | [4] |

| Infrared (IR) Spectroscopy | IR spectral data is available from sources like the NIST WebBook. | [5] |

| UV-Vis Spectroscopy | Maximum Absorption Wavelength (λmax) reported at 291 nm in H₂O. | [3] |

Synthesis and Experimental Protocols

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry. A common and efficient method involves the oxidative cyclization of an N-acylhydrazone intermediate. This intermediate is typically formed in situ from the condensation of a benzohydrazide with an aldehyde. A modern approach utilizes sodium hypochlorite (NaOCl) as an inexpensive and readily available oxidant.[3]

Experimental Protocol: Sodium Hypochlorite-Mediated Synthesis

This protocol describes the synthesis starting from 4-bromobenzohydrazide and benzaldehyde.

Step 1: In Situ Formation of N-Acylhydrazone

-

In a round-bottom flask, dissolve 4-bromobenzohydrazide (1 equivalent) in a suitable solvent such as acetonitrile or ethanol.

-

Add benzaldehyde (1 equivalent) to the solution.

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the N'-benzylidene-4-bromobenzohydrazide intermediate.

Step 2: Oxidative Cyclization

-

To the reaction mixture containing the N-acylhydrazone, add an aqueous solution of sodium hypochlorite (NaOCl, ~1.5 equivalents) dropwise while maintaining the temperature with an ice bath if necessary.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 45 minutes to a few hours) until TLC analysis indicates the complete consumption of the hydrazone intermediate.[3]

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any excess oxidant.

-

Extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography on silica gel to yield pure this compound as a white solid.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3] Among these, the 2,5-disubstituted 1,3,4-oxadiazole framework has garnered significant attention, and the specific incorporation of a 4-bromophenyl group at the 2-position and a phenyl group at the 5-position has led to the development of compounds with notable biological profiles. This technical guide provides a comprehensive overview of the biological activities of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole and its derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the bromophenyl moiety is often associated with enhanced anticancer potential.

Quantitative Data Summary: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| AMK OX-8 | A549 | 25.04 | - | - | [4] |

| HeLa | 35.29 | - | - | [4] | |

| Quinoline-oxadiazole 8c | HepG2 | 0.137 (µg/mL) | Erlotinib | 0.308 (µg/mL) | [5] |

| Quinoline-oxadiazole 12d | HepG2 | 0.138 (µg/mL) | Erlotinib | 0.308 (µg/mL) | [5] |

| Quinoline-oxadiazole 8e | MCF-7 | 0.179 (µg/mL) | Erlotinib | 0.512 (µg/mL) | [5] |

| Quinoline-oxadiazole 15a | MCF-7 | 0.164 (µg/mL) | Erlotinib | 0.512 (µg/mL) | [5] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the synthesized 1,3,4-oxadiazole derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

-

Cell Seeding: Cancer cell lines (e.g., HeLa, A549) were seeded in 96-well plates at a density of 5 × 10^3 cells/well in 100 µL of appropriate culture medium.

-

Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the test compounds and incubated for another 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curve.

Apoptosis Analysis by Flow Cytometry

The apoptotic effects of certain quinoline-oxadiazole derivatives on HepG2 cells were assessed using flow cytometry.[5]

-

Cell Treatment: HepG2 cells were treated with the IC50 concentrations of the compounds for 48 hours.

-

Cell Staining: The cells were harvested, washed, and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

-

Flow Cytometry: The stained cells were analyzed using a flow cytometer to determine the percentages of apoptotic and necrotic cells.

Signaling Pathway Visualization

Caption: Inhibition of EGFR signaling by oxadiazole derivatives.

Antimicrobial Activity

Several derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. The presence of the oxadiazole ring is crucial for these properties.

Quantitative Data Summary: Antimicrobial Activity

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Citation |

| 4e | S. aureus, E. coli | 4-8 | - | - | [6] |

| 4g | - | - | C. albicans | 4 | [6] |

| 17b | S. aureus | - | - | - | [5] |

| 17d | E. coli | - | - | - | [5] |

| 17e | C. albicans | - | - | [5] |

Note: For compounds 17b, 17d, and 17e, the original paper states 4-, 16-, and 8-fold more activity than neomycin, respectively, without providing specific MIC values.

Experimental Protocols

Agar Well Diffusion Method

This method is used for the preliminary screening of the antimicrobial activity of the synthesized compounds.[7]

-

Media Preparation: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi were prepared and sterilized.

-

Inoculation: The microbial cultures were uniformly spread over the surface of the agar plates.

-

Well Creation: Wells of a specific diameter were made on the agar surface using a sterile borer.

-

Compound Loading: A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) was added to each well.

-

Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well was measured in millimeters.

Microbroth Dilution Method (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of the compounds.[8][9]

-

Serial Dilutions: Serial two-fold dilutions of the test compounds were prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: A standardized inoculum of the microbial suspension was added to each well.

-

Controls: Positive (broth with inoculum) and negative (broth only) controls were included.

-

Incubation: The plates were incubated under appropriate conditions.

-

MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Experimental Workflow Visualization

Caption: Workflow for antimicrobial activity evaluation.

Anti-inflammatory Activity

Certain 1,3,4-oxadiazole derivatives have shown promising anti-inflammatory effects.

Quantitative Data Summary: Anti-inflammatory Activity

| Compound ID | Anti-inflammatory Effect (%) | Standard Drug | Anti-inflammatory Effect (%) | Citation |

| 21c | 59.5 | Indomethacin | 64.3 | [1] |

| 21i | 61.9 | Indomethacin | 64.3 | [1] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.[1]

-

Animal Grouping: Rats were divided into control, standard, and test groups.

-

Compound Administration: The test compounds and the standard drug (e.g., Indomethacin) were administered orally or intraperitoneally at a specific dose.

-

Edema Induction: After a certain period, a sub-plantar injection of carrageenan solution was given into the right hind paw of each rat to induce inflammation.

-

Paw Volume Measurement: The paw volume was measured at different time intervals after carrageenan injection using a plethysmometer.

-

Percentage Inhibition Calculation: The percentage inhibition of edema was calculated by comparing the paw volume of the treated groups with the control group.

Anticonvulsant Activity

The 1,3,4-oxadiazole nucleus is also a key feature in compounds designed to have anticonvulsant properties.

Quantitative Data Summary: Anticonvulsant Activity

| Compound ID | Activity (% Inhibition of Seizures) | Standard Drug | Activity (% Inhibition of Seizures) | Citation |

| iva | 59.23 - 65.8 | Phenytoin | 83.95 | [10] |

| ivb | 59.23 - 65.8 | Phenytoin | 83.95 | [10] |

| ivd | 59.23 - 65.8 | Phenytoin | 83.95 | [10] |

Experimental Protocols

Maximal Electroshock (MES) Induced Seizure Test

This test is used to identify compounds effective against generalized tonic-clonic seizures.[10][11][12]

-

Animal Preparation: Mice were administered the test compounds or a vehicle control.

-

Electrode Placement: Corneal electrodes were placed on the eyes of the mice.

-

Shock Application: A maximal electroshock (e.g., 50 mA for 0.2 seconds) was delivered.

-

Observation: The mice were observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Protection Assessment: Protection was defined as the abolition of the tonic hind limb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is used to identify compounds that can prevent clonic seizures.[11]

-

Compound Administration: The test compounds were administered to mice.

-

PTZ Injection: After a specific time, a convulsant dose of pentylenetetrazole (PTZ) was injected subcutaneously.

-

Observation: The animals were observed for the onset of clonic seizures.

-

Protection Assessment: The ability of the compound to prevent or delay the onset of seizures was recorded.

Logical Relationship Visualization

Caption: Screening process for anticonvulsant drug candidates.

This guide consolidates the available research on the biological activities of this compound derivatives, providing a valuable resource for researchers and professionals in the field of drug discovery and development. The presented data and methodologies highlight the therapeutic potential of this class of compounds and offer a foundation for future research aimed at developing novel therapeutic agents.

References

- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Evaluation of Antibacterial and Antifungal Properties of Some New 1, 3, 4-Oxadiazole Derivatives Containing Phenyl Group [iem.modares.ac.ir]

- 8. iem.modares.ac.ir [iem.modares.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. ijmspr.in [ijmspr.in]

- 11. SYNTHESIS, ANTICONVULSANT AND NEUROTOXICITY SCREENING OF SOME NOVEL 2, 5-DISUBSTITUTED - 1, 3, 4 – OXADIAZOLE DERIVATIVES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 12. thieme-connect.com [thieme-connect.com]

A Literature Review for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 1,3,4-Oxadiazole Containing Compounds

The 1,3,4-oxadiazole core is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and its ability to serve as a versatile pharmacophore.[1][2] Compounds incorporating the 1,3,4-oxadiazole nucleus exhibit a wide spectrum of pharmacological activities, making them privileged structures in the design and development of novel therapeutic agents.[3][4] Their biological efficacy is often attributed to the -N=C-O moiety, which can participate in hydrogen bonding with various biological targets.[5][6] This review provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1,3,4-oxadiazole derivatives, serving as a resource for professionals in drug discovery.

Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

The synthesis of the 1,3,4-oxadiazole ring is a well-established area of organic chemistry, with numerous methodologies available. The most common approaches involve the cyclization of intermediates such as hydrazides and their derivatives.

Key synthetic routes include:

-

Dehydrative Cyclization of Diacylhydrazines: This classic method involves the reaction of 1,2-diacylhydrazines with dehydrating agents like phosphorus oxychloride (POCl₃), sulfuric acid, or Burgess reagent.[7][8]

-

Oxidative Cyclization of Acylhydrazones: Acylhydrazones, formed from the condensation of aldehydes and hydrazides, can undergo oxidative cyclization to yield 2,5-disubstituted 1,3,4-oxadiazoles.[4][6] Reagents like N-chlorosuccinimide (NCS) or chloramine-T are often employed for this transformation.[3][4]

-

Reaction of Hydrazides with Carbon Disulfide: To synthesize 5-substituted-1,3,4-oxadiazole-2-thiols, a common method involves reacting an acyl hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[9]

-

Direct Cyclization of Carboxylic Acids and Acylhydrazides: More recent methods allow for the direct conversion of carboxylic acids and acylhydrazides into 1,3,4-oxadiazoles using coupling agents like HATU, often under mild conditions.[3]

Below is a generalized workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles starting from a carboxylic acid.

References

- 1. longdom.org [longdom.org]

- 2. jusst.org [jusst.org]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 7. jchemrev.com [jchemrev.com]

- 8. asianpubs.org [asianpubs.org]

- 9. jchemrev.com [jchemrev.com]

The Emergence and Scientific Journey of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. This heterocyclic compound, a member of the 1,3,4-oxadiazole class, has garnered significant interest in both medicinal chemistry and materials science. Its versatile synthetic accessibility and diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have positioned it as a valuable scaffold in drug discovery. Furthermore, its unique electronic and photophysical characteristics have led to its exploration in the development of advanced materials such as organic light-emitting diodes (OLEDs). This document details the historical context of its synthesis, provides in-depth experimental protocols, summarizes key quantitative data, and visually elucidates its mechanisms of action through signaling pathway and experimental workflow diagrams.

Discovery and Historical Context

The specific first synthesis of this compound is not definitively documented in a single seminal paper. However, its origins can be traced back to the broader exploration of 1,3,4-oxadiazole chemistry. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry, with foundational methods developed over many decades.

Historically, one of the most common and enduring methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.[1][2][3] This reaction typically employs a dehydrating agent, such as phosphorus oxychloride, polyphosphoric acid, or thionyl chloride, to facilitate the formation of the oxadiazole ring.[4][5] Another prevalent method involves the oxidative cyclization of N-acylhydrazones.[4]

The rise in interest in 1,3,4-oxadiazole derivatives has been largely driven by their diverse and potent biological activities.[2] These compounds are recognized for their antibacterial, antifungal, anti-inflammatory, and anticancer properties, making them attractive scaffolds for medicinal chemists.[6][7] The introduction of a bromophenyl group, as seen in the target molecule, is a common strategy in medicinal chemistry to enhance biological activity, often through increased lipophilicity or by providing a site for further chemical modification.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉BrN₂O | [8] |

| Molecular Weight | 301.14 g/mol | [8] |

| CAS Number | 21510-43-0 | [8] |

| Melting Point | 167-173 °C | [8] |

| Appearance | White to almost white powder/needles | [8] |

| Predicted pKa | -5.49 ± 0.37 | [9] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the cyclodehydration of a 1,2-diacylhydrazine intermediate. This intermediate is formed by the reaction of a benzohydrazide with a 4-bromobenzoyl chloride.

General Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure. First, the formation of the diacylhydrazine, followed by the cyclodehydration to yield the final oxadiazole.

Detailed Experimental Protocol

This protocol is a representative procedure based on common methods for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles.

Step 1: Synthesis of 1-Benzoyl-2-(4-bromobenzoyl)hydrazine

-

To a stirred solution of benzohydrazide (0.01 mol) in a suitable solvent such as pyridine or dichloromethane (50 mL), add 4-bromobenzoyl chloride (0.01 mol) dropwise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

-

Take the dried 1-benzoyl-2-(4-bromobenzoyl)hydrazine (0.01 mol) and add phosphorus oxychloride (POCl₃, 10 mL).

-

Reflux the mixture for 5-7 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate solution, until the effervescence ceases.

-

Collect the resulting solid precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a solvent such as ethanol or acetic acid to obtain the final product.

Biological Activities and Mechanisms of Action

This compound and its derivatives have been investigated for a range of biological activities.

Anti-inflammatory Activity

The anti-inflammatory potential of 1,3,4-oxadiazole derivatives is a significant area of research.[10] The proposed mechanisms of action often involve the modulation of key inflammatory pathways.

4.1.1. Inhibition of the NF-κB Signaling Pathway

One of the primary mechanisms implicated in the anti-inflammatory effects of some 1,3,4-oxadiazoles is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] This pathway is a central regulator of the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, can activate this pathway through Toll-like receptor 4 (TLR4).

4.1.2. Cyclooxygenase (COX) Enzyme Inhibition

Another potential anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and responsible for the production of prostaglandins.[11][12]

Other Biological Activities

Derivatives of this compound have also shown promise as:

-

Anticancer agents: Exhibiting cytotoxic activity against various cancer cell lines.

-

Antimicrobial agents: Demonstrating activity against a range of bacteria and fungi.

Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)

The electronic properties of this compound make it a suitable candidate for applications in materials science, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs).

Role as an Electron Transport Material

In a typical OLED device, different organic layers are sandwiched between two electrodes. This compound and related compounds often function as the electron transport layer (ETL).[13][14] The electron-deficient nature of the oxadiazole ring facilitates the transport of electrons from the cathode to the emissive layer, where they recombine with holes to produce light.[15]

The efficiency of an OLED is partly dependent on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the materials used. The electron-deficient oxadiazole core contributes to a relatively low LUMO energy level, making it an effective electron transporter.[15]

Conclusion

This compound stands as a testament to the versatility of the 1,3,4-oxadiazole scaffold. Its journey from a member of a classic heterocyclic family to a molecule of interest in both pharmacology and materials science highlights the ongoing importance of fundamental organic synthesis in driving innovation. The well-established synthetic routes provide a solid foundation for the continued exploration and development of its derivatives for a wide array of applications, from novel therapeutics to advanced electronic devices. This guide serves as a foundational resource for researchers seeking to understand and utilize this promising chemical entity.

References

- 1. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]

- 4. mdpi.com [mdpi.com]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. One-Pot Synthesis of 2,5-Diaryl 1,3,4-Oxadiazoles via Di-tert-butyl Peroxide Promoted N-Acylation of Aryl Tetrazoles with Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Tetraphenylmethane-Based 1,3,4-Oxadiazole as Electron Transporting Materials in Organic Light-Emitting Devices | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]

- 15. benchchem.com [benchchem.com]

Theoretical Insights into 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: A Computational Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical calculations and computational methodologies applied to the study of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole (BP-OXA). This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the versatile biological and photophysical properties exhibited by the 1,3,4-oxadiazole scaffold. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the molecule's structural, electronic, and potential drug-like properties through the lens of computational chemistry.

Introduction

The 1,3,4-oxadiazole ring is a prominent heterocyclic moiety known for its thermal stability and electron-deficient nature, making it a valuable component in the design of novel therapeutic agents and organic electronic materials. The subject of this guide, this compound, combines this core with phenyl and bromophenyl substituents, which can modulate its biological activity and photophysical characteristics. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the structure-property relationships of such molecules at an atomic level.

Computational Methodologies

The theoretical investigation of this compound typically involves a multi-step computational workflow. This section details the standard protocols used in the literature for such analyses.

Geometry Optimization and Vibrational Analysis

The initial step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation.

Experimental Protocol:

-

Software: Gaussian suite of programs is a standard tool for these calculations.

-

Theoretical Method: Density Functional Theory (DFT) is widely employed, offering a good balance between accuracy and computational cost.[1]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used for its effectiveness in predicting molecular geometries and vibrational frequencies of organic molecules.[1]

-

Basis Set: The 6-311++G(d,p) or 6-31G* basis sets are frequently utilized to provide a good description of the electronic structure.

-

Procedure: An initial molecular structure is built and subjected to geometry optimization without any symmetry constraints. The optimized structure corresponds to a minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

Understanding the electronic properties is crucial for predicting the reactivity and kinetic stability of the molecule.

Experimental Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Single-point energy calculations are performed on the B3LYP-optimized geometry. For properties involving charge transfer excitations, long-range corrected functionals like CAM-B3LYP may provide more accurate results.

-

Calculations:

-

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap (ΔE = ELUMO - EHOMO) is a key parameter for determining molecular reactivity.

-

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are derived from the HOMO and LUMO energies.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated to identify the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule.

-

Non-Linear Optical (NLO) Properties

The potential of the molecule for applications in photonics can be assessed by calculating its NLO properties.

Experimental Protocol:

-

Method: The dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated using the B3LYP functional and a suitable basis set, often in conjunction with the optimized geometry.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target.

Experimental Protocol:

-

Software: AutoDock, PyRx, or Schrödinger's Glide are commonly used for molecular docking studies.

-

Target Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of this compound is optimized at a suitable level of theory (e.g., DFT/B3LYP).

-

Docking Procedure: The ligand is placed in the defined active site of the target protein, and a search algorithm explores various conformations and orientations of the ligand. The resulting poses are scored based on a scoring function that estimates the binding affinity.

Results and Discussion

Molecular Geometry

Table 1: Representative Theoretical Geometric Parameters for the 1,3,4-Oxadiazole Core

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C-O | ~ 1.37 |

| C=N | ~ 1.30 | |

| N-N | ~ 1.40 | |

| C-C (Ring-Ring) | ~ 1.48 |

Electronic Properties

The electronic properties of this compound have been investigated both experimentally and theoretically. An experimental optical band gap of approximately 3.84 eV has been reported, indicating its semiconductor properties.[2] The HOMO is typically localized on the more electron-rich phenyl rings, while the LUMO is predominantly centered on the electron-deficient 1,3,4-oxadiazole ring.[1] This separation of frontier orbitals is indicative of intramolecular charge transfer characteristics. For a closely related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO-LUMO energy gap is 4.4815 eV.[3]

Table 2: Calculated Electronic Properties for a Fluoro-Analogue

| Property | Parameter | Calculated Value |

| FMO Energy | EHOMO | -6.5743 eV |

| ELUMO | -2.0928 eV | |

| Energy Gap | ΔE (HOMO-LUMO) | 4.4815 eV |

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for predicting the reactive sites of a molecule. For 1,3,4-oxadiazole derivatives, the nitrogen atoms of the oxadiazole ring typically represent the most negative potential, making them susceptible to electrophilic attack. The hydrogen atoms of the phenyl rings are characterized by positive potential.

Non-Linear Optical (NLO) Properties

The NLO properties of this compound have been highlighted in recent studies. A significant hyperpolarizability value of 5503.52 × 10⁻³³ esu suggests its potential for applications in advanced photonic technologies.[2]

Table 3: Calculated Non-Linear Optical Properties

| Property | Parameter | Calculated Value |

| First-Order Hyperpolarizability | β | 5503.52 × 10⁻³³ esu |

Molecular Docking and Drug Development Potential

The 1,3,4-oxadiazole scaffold is a common feature in many biologically active compounds. Molecular docking studies on similar 2,5-disubstituted 1,3,4-oxadiazoles have explored their potential as anticancer agents by targeting proteins such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and tubulin.[4][5] For instance, in studies of similar compounds, the oxadiazole ring was found to interact with key residues like Leu792 and Met793 in the active site of EGFR tyrosine kinase.[4] While specific docking results for this compound are not detailed in the available literature, the established protocols can be applied to investigate its binding affinity with various biological targets.

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.

Caption: Computational workflow for theoretical analysis.

Caption: Frontier Molecular Orbital (FMO) concept.

Conclusion

Theoretical calculations provide invaluable insights into the molecular properties of this compound. The methodologies outlined in this guide, including DFT calculations for geometry optimization, electronic and NLO properties, and molecular docking simulations, form a robust framework for the computational investigation of this and related compounds. The available data suggests that BP-OXA is a promising candidate for applications in both materials science, due to its electronic and NLO properties, and in drug discovery, owing to the known biological activities of the 1,3,4-oxadiazole scaffold. Further targeted computational and experimental studies are encouraged to fully elucidate its potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-a.com [ajchem-a.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole, a key intermediate in the development of novel therapeutic agents and functional organic materials. The 1,3,4-oxadiazole scaffold is a prevalent motif in medicinal chemistry, recognized for its diverse pharmacological activities.

Introduction

2,5-disubstituted 1,3,4-oxadiazoles are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific target molecule, this compound, serves as a versatile building block for further chemical modifications, largely owing to the reactive bromine substituent on one of the phenyl rings. This protocol outlines a reliable and efficient two-step method for the synthesis of this compound, commencing with the formation of a diacylhydrazine intermediate, followed by cyclodehydration.

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| 4-Bromobenzohydrazide | 1 equivalent | N/A |

| Benzoyl chloride | 1 equivalent | N/A |

| Pyridine | Excess | N/A |

| Phosphorus oxychloride | Excess | [1][2] |

| Reaction Conditions | ||

| Intermediate Formation Temp. | Room Temperature | [2] |

| Cyclodehydration Temp. | Reflux (approx. 105-110 °C) | [1] |

| Reaction Time | 4-6 hours | N/A |

| Product Characterization | ||

| Molecular Formula | C₁₄H₉BrN₂O | [3] |

| Molecular Weight | 301.14 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 167-173 °C | [3][4][5] |

| Purity (typical) | ≥ 97% | [3][5] |

Experimental Protocols

Synthesis of this compound

This synthesis is performed in two main steps: the formation of the N,N'-diacylhydrazine intermediate and its subsequent cyclodehydration to yield the desired 1,3,4-oxadiazole.

Step 1: Synthesis of 1-(4-Bromobenzoyl)-2-benzoylhydrazine

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-bromobenzohydrazide in a suitable volume of anhydrous pyridine.

-

Cool the solution in an ice bath.

-

Slowly add 1.0 equivalent of benzoyl chloride to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the crude product.

-

Filter the resulting solid, wash thoroughly with water, and dry under vacuum. The product, 1-(4-bromobenzoyl)-2-benzoylhydrazine, is used in the next step without further purification.

Step 2: Synthesis of this compound

-

Place the dried 1-(4-bromobenzoyl)-2-benzoylhydrazine from Step 1 into a round-bottom flask.

-

Add an excess of phosphorus oxychloride (POCl₃), which acts as both the dehydrating agent and the solvent.[1][2]

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 105-110 °C) for 2-3 hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully and slowly pour the cooled mixture onto crushed ice with stirring to decompose the excess POCl₃.

-

A solid precipitate of the crude this compound will form.

-

Filter the solid, wash it extensively with water until the filtrate is neutral, and then wash with a dilute sodium bicarbonate solution.

-

Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain the pure this compound as a white crystalline solid.[6]

-

Dry the purified product in a vacuum oven.

Mandatory Visualization

Caption: Synthetic pathway for this compound.

References

- 1. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound | 21510-43-0 | TCI AMERICA [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole is a versatile heterocyclic compound belonging to the 2,5-diaryl-1,3,4-oxadiazole class. This scaffold is recognized for its robust chemical and thermal stability, and pronounced fluorescence properties, making it a valuable building block in materials science and medicinal chemistry.[1][2] Its applications span from electron transport materials in organic light-emitting diodes (OLEDs) to a core structure in the development of novel therapeutic agents.[2][3] The inherent fluorescence of the 1,3,4-oxadiazole core provides a foundation for its use as a fluorescent probe for various analytical applications, including ion sensing and bioimaging. This document provides an overview of its potential applications as a fluorescent probe, along with generalized protocols based on the known reactivity and spectral characteristics of structurally similar 1,3,4-oxadiazole derivatives.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉BrN₂O | [4] |

| Molecular Weight | 301.14 g/mol | [4] |

| Melting Point | 167-172 °C | [5] |

| Appearance | White to almost white powder/crystal | J&K Scientific |

Anticipated Photophysical Properties

| Parameter | Anticipated Range/Value | Notes |

| Absorption Maximum (λabs) | 280 - 350 nm | Typically in the UV-A region. The exact wavelength will be solvent-dependent. |

| Emission Maximum (λem) | 350 - 450 nm | Emission is expected in the violet-blue region of the spectrum. |

| Stokes Shift | 50 - 100 nm | A reasonable Stokes shift is expected, minimizing self-absorption. |

| Quantum Yield (ΦF) | 0.3 - 0.9 | 1,3,4-Oxadiazole derivatives are known for their high fluorescence quantum yields.[2][6] |

| Molar Extinction Coefficient (ε) | 20,000 - 50,000 M⁻¹cm⁻¹ | High molar absorptivity is characteristic of this class of compounds. |

Potential Applications as a Fluorescent Probe

The this compound scaffold holds promise for the development of fluorescent probes for various applications. The bromine atom on the phenyl ring serves as a versatile handle for further chemical modification, allowing for the attachment of specific recognition moieties to create targeted fluorescent sensors.

Metal Ion Sensing

The nitrogen and oxygen atoms within the 1,3,4-oxadiazole ring can act as coordination sites for metal ions.[1] By functionalizing the molecule with appropriate chelating groups, it is possible to design selective "turn-on" or "turn-off" fluorescent sensors for various metal ions. For instance, derivatives of 2,5-diphenyl-1,3,4-oxadiazole have been successfully employed as fluorescent sensors for Zn(II).[7]

Diagram: Proposed Mechanism for Metal Ion Sensing

Caption: Metal ion binding to the probe can modulate its fluorescence output.

pH Sensing

The fluorescence of 1,3,4-oxadiazole derivatives can be sensitive to the polarity and pH of their environment. Protonation or deprotonation of functional groups attached to the core structure can alter the intramolecular charge transfer (ICT) characteristics, leading to changes in the fluorescence emission. This principle has been utilized to develop pH-responsive probes based on the 1,3,4-oxadiazole scaffold.[8]

Diagram: Principle of a pH-Responsive Oxadiazole Probe

Caption: Reversible protonation can switch the probe between different fluorescent states.

Bioimaging

The lipophilic nature of the this compound core suggests its potential for cell membrane permeability, making it a candidate for intracellular imaging. By conjugating it to biomolecules or targeting ligands, it could be used to visualize specific cellular components or processes.

Experimental Protocols

The following are generalized protocols. It is imperative to optimize these protocols for the specific experimental setup and application.

Protocol 1: Spectroscopic Characterization

Objective: To determine the photophysical properties of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., ethanol, DMSO, chloroform)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mM) in a suitable solvent like DMSO.

-

Working Solution Preparation: Prepare a dilute working solution (e.g., 10 µM) in the desired solvent for analysis.

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum of the working solution from 200 to 500 nm.

-

Identify the wavelength of maximum absorption (λabs).

-

Determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

-

-

Fluorescence Spectroscopy:

-

Excite the sample at its λabs.

-

Record the emission spectrum over a suitable wavelength range (e.g., 300 - 600 nm).

-

Identify the wavelength of maximum emission (λem).

-

Calculate the Stokes shift (λem - λabs).

-

-

Quantum Yield Determination (Relative Method):

-

Use a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.

-

Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Diagram: Workflow for Spectroscopic Characterization

Caption: A streamlined workflow for characterizing the photophysical properties of the probe.

Protocol 2: General Procedure for Metal Ion Sensing

Objective: To evaluate the potential of this compound as a fluorescent sensor for a specific metal ion.

Materials:

-

Stock solution of the oxadiazole probe.

-